molecular formula C8H8ClNO3 B3056081 4-(Chloromethyl)-2-methoxy-1-nitrobenzene CAS No. 68837-96-7

4-(Chloromethyl)-2-methoxy-1-nitrobenzene

Cat. No.: B3056081
CAS No.: 68837-96-7
M. Wt: 201.61 g/mol
InChI Key: YPGTXBMNSXUGTA-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-nitroanisole, also known as 4-(Chloromethyl)-2-methoxy-1-nitrobenzene, is a chemical compound with the molecular formula C8H8ClNO3 . It is achiral and does not exhibit optical activity .

Scientific Research Applications

  • Synthesis of 4-Methoxyphenol : A study describes a new method to synthesize 4-methoxyphenol, which involves producing 4-methoxy-1-nitrobenzene by substituting 4-chloro-1-nitrobenzene. This process is then followed by a series of reactions leading to 4-methoxyphenol with high yields above 80% (Cai‐Guang Jian, 2000).

  • Ethoxylation Using Phase-Transfer Catalysts : Research on the ethoxylation of p-chloronitrobenzene under ultrasound irradiation conditions found that using phase-transfer catalysts can significantly affect the kinetics of nucleophilic substitution reactions. This process synthesizes ethoxy-4-nitrobenzene, offering insights into the reactivity of such compounds (Maw‐Ling Wang & V. Rajendran, 2007).

  • Alkaline Hydrolysis in Aqueous Dimethyl Sulphoxide : A study investigated the alkaline hydrolysis of 1-substituted 2- and 4-nitrobenzenes, including 4-substituted 1-methoxy-2-nitrobenzenes, in aqueous dimethyl sulphoxide. It provided valuable information on the reaction kinetics and the effects of an acidity function on these processes (K. Bowden & R. Cook, 1971).

  • Photoreagents for Protein Crosslinking and Affinity Labeling : Another study proposed 4-nitrophenyl ethers, including monoalkoxy-p-nitrobenzenes, as high-yield photoreagents for protein crosslinking and affinity labeling. These compounds exhibit reactivity upon irradiation with light, making them potentially useful in biological research and pharmaceutical applications (P. Jelenc, C. Cantor & S. Simon, 1978).

  • Conductance Studies in Acid–Base Equilibria : Conductance behavior of solutions involving 4-methoxy-2,6-dimethylpyridine N-oxide and trifluoroacetic acid in nitrobenzene was studied. This research provides insights into the conductance of acid–base complexes, which is vital for understanding various chemical reactions and processes (P. Barczyński & M. Szafran, 1994).

Safety and Hazards

While the specific safety data sheet for 4-(Chloromethyl)-2-methoxy-1-nitrobenzene was not found, it’s generally recommended to ensure adequate ventilation, avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation when handling similar chemical compounds .

Properties

IUPAC Name

4-(chloromethyl)-2-methoxy-1-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-13-8-4-6(5-9)2-3-7(8)10(11)12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGTXBMNSXUGTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622028
Record name 4-(Chloromethyl)-2-methoxy-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68837-96-7
Record name 4-(Chloromethyl)-2-methoxy-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of (3-methoxy-4-nitrophenyl)methanol (0.5 g, 2.73 mmol) and thionyl chloride (0.3 mL, 4.09 mmol) was heated at reflux for 12 h. then the mixture concentrated in vacuo to afford 0.55 g of 4-(chloromethyl)-2-methoxy-1-nitrobenzene, (yield: 100% yield) which was used in further chemistries without purification.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-methoxy-4-nitrobenzyl alcohol (3.0 g, 16.4 mmol) in 150 mL of dichloromethane was added triphenylphosphine (5.6 g, 21.3 mmol). The reaction was cooled to 0° C. and N-chlorosuccinimide (2.8 g, 21.3 mmol) was added. The reaction was warmed to room temperature and then heated gently to 50° C. for 2 h. The reaction was poured into aqueous sodium carbonate solution and the aqueous layer was extracted with dichloromethane and then ethyl acetate. Combined organics were dried over anhydrous MgSO4, filtered, concentrated onto silica gel and purified by flash chromatography with ethyl acetate/hexanes as the eluent to afford 3-methoxy-4-nitrobenzyl chloride (2.76 g, 84%). 1H NMR (400 MHz, CDCl3) δ ppm 7.88 (d, J=8.2 Hz, 1H), 7.44 (d, J=1.6 Hz, 1H), 7.17 (d, J=8.2, 1.7 Hz, 1H), 4.81 (s, 2H), 3.91 (s, 3H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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